molecular formula C4H2F3N B041089 4,4,4-Trifluorocrotonitrile CAS No. 406-86-0

4,4,4-Trifluorocrotonitrile

Cat. No.: B041089
CAS No.: 406-86-0
M. Wt: 121.06 g/mol
InChI Key: LHWSEFCIRYVTLZ-OWOJBTEDSA-N
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Description

4,4,4-Trifluorocrotononitrile is an organic compound with the molecular formula C4H2F3N. It is a nitrile derivative characterized by the presence of three fluorine atoms attached to the terminal carbon of a butenenitrile structure. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the production of trifluoromethylated derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorocrotononitrile can be synthesized through the reaction of 3,3,3-trifluoro-1-chloropropene with sodium cyanide or potassium cyanide in a polar proton inert solvent. The reaction is facilitated by a phase transfer catalyst and a polymerization inhibitor .

Industrial Production Methods: In industrial settings, the production of 4,4,4-trifluorocrotononitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorocrotononitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of substituted products.

    Addition Reactions: The double bond in the butenenitrile structure allows for addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide or potassium cyanide in polar solvents.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substituted Nitriles: Resulting from nucleophilic substitution.

    Halogenated Derivatives: From addition reactions with halogens.

    Alcohols and Amines: From reduction reactions.

Scientific Research Applications

4,4,4-Trifluorocrotononitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4,4-trifluorocrotononitrile involves its reactivity towards nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances the compound’s electrophilicity, making it a suitable candidate for various chemical transformations. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2-butenenitrile
  • Trifluoroacrylonitrile
  • 3-Trifluoromethylpropenenitrile

Comparison: 4,4,4-Trifluorocrotononitrile is unique due to its specific arrangement of the trifluoromethyl group and the nitrile functionality. This combination imparts distinct reactivity patterns compared to other similar compounds. For instance, trifluoroacrylonitrile lacks the double bond present in 4,4,4-trifluorocrotononitrile, resulting in different chemical behavior and applications .

Properties

IUPAC Name

(E)-4,4,4-trifluorobut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWSEFCIRYVTLZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420768
Record name 4,4,4-trifluorocrotononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-86-0
Record name 4,4,4-trifluorocrotononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorocrotonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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